1,3-dimethyl-6-phenoxy-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
1,3-Dimethyl-6-phenoxy-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a phenoxy group attached to the sixth position of the tetrahydropyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-phenoxy-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylurea and phenol.
Condensation Reaction: The first step involves the condensation of 1,3-dimethylurea with phenol in the presence of a suitable catalyst, such as sulfuric acid, to form an intermediate.
Cyclization: The intermediate undergoes cyclization under controlled conditions, typically involving heating, to form the tetrahydropyrimidine ring.
Oxidation: The final step involves the oxidation of the cyclized product to introduce the carbonyl groups at positions 2 and 4, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-6-phenoxy-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
1,3-Dimethyl-6-phenoxy-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-phenoxy-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The phenoxy group and the tetrahydropyrimidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluracil: Lacks the phenoxy group, making it less versatile in terms of chemical reactivity.
6-Phenoxyuracil: Similar structure but without the dimethyl groups, affecting its biological activity.
1,3-Dimethyl-6-morpholino-1,2,3,4-tetrahydropyrimidine-2,4-dione: Contains a morpholino group instead of a phenoxy group, leading to different chemical and biological properties.
Uniqueness
1,3-Dimethyl-6-phenoxy-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of both dimethyl and phenoxy groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,3-dimethyl-6-phenoxypyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-13-10(15)8-11(14(2)12(13)16)17-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPQSQIRNJGTGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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